Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside)

Description

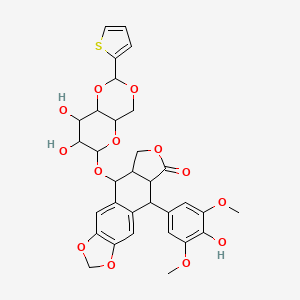

Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) (commonly known as teniposide or VM-26) is a semi-synthetic derivative of podophyllotoxin, a lignan isolated from Podophyllum species. Its structure includes a 4'-demethylated epipodophyllotoxin core linked to a glucose moiety modified with a thenylidene group at the 4,6-O positions . VM-26 is a topoisomerase II inhibitor, inducing DNA double-strand breaks by stabilizing the enzyme-DNA cleavage complex, leading to G2/M phase arrest and apoptosis . Clinically, it is used in pediatric acute lymphocytic leukemia (ALL) and other malignancies, demonstrating efficacy in patients refractory to conventional therapies .

Properties

IUPAC Name |

5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUKOCRGYNPUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860440 | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-[(thiophen-2-yl)methylidene]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water., In water, 5.9 mg/L at 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Apr 8, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.8X10-26 mm Hg at 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Apr 8, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... The 50-mg intravenous preparation typically also contains benzyl alcohol (0.15 g), N,N-dimethylacetamide (0.3 g), polyethoxylated castor oil (2.5 g), maleic acid to a pH of 5.1 and absolute ethanol to 5 mL. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V76 260 (2000) | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

125851-00-5, 29767-20-2 | |

| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-[(thiophen-2-yl)methylidene]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Teniposide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

242-246 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1630 | |

| Record name | TENIPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Starting Material and General Strategy

The synthesis generally begins with podophyllotoxin , a naturally occurring lignan compound, which undergoes selective demethylation to form 4'-demethyl-epipodophyllotoxin . This intermediate serves as the key precursor for subsequent glycosylation and halogenation steps to produce the target compound.

Demethylation of Podophyllotoxin

Hydrogenolysis of podophyllotoxin's methoxy groups using catalytic hydrogenation over palladium or platinum catalysts in suitable solvents (e.g., ethanol, acetic acid).

Chemical demethylation employing reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in inert solvents such as dichloromethane, under controlled low temperature conditions to ensure regioselectivity.

- In a typical procedure, podophyllotoxin is reacted with BBr₃ at low temperatures (-78°C to 0°C), leading to high regioselectivity and yields (~98%) of 4'-demethyl-epipodophyllotoxin.

Reference:

- The process is detailed in US Patent No. 3,524,844, where demethylation is achieved via hydrogenolysis or chemical agents, with yields exceeding 90%.

Glycosylation to Form 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside)

The introduction of the glucopyranoside moiety at the 9-position is achieved through glycosylation of 4'-demethyl-epipodophyllotoxin with suitably activated glucose derivatives.

Activation of glucose derivatives involves halogenated or acetylated forms (e.g., 2,3-di-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose).

Lewis acid catalysis (e.g., trimethylsilyl triflate, boron trifluoride etherate) facilitates the glycosidic bond formation under mild, controlled conditions.

Podophyllotoxin (or derivative) + Activated glucose derivative

--[Lewis acid catalyst, low temperature]--> Glycosylated product

Use of trimethylsilyl triflate (TMSOTf) as a catalyst significantly improves yield (~80%) and reaction rate (within 2 hours).

The glycosylation typically occurs at the hydroxyl group at the 9-position, with stereoselectivity maintained to favor the desired β-anomer.

As per US Patent No. 4,504,844 and WO2000/015647, the glycosylation process avoids protecting group strategies on the phenolic hydroxyl, simplifying the synthesis and increasing overall yield.

The process involves reacting 4'-demethyl-epipodophyllotoxin with 2,3-di-O-acetyl-4,6-O-ethylidene-beta-D-glucopyranose in an inert solvent like acetonitrile at -50°C, catalyzed by TMSOTf.

Halogenation and Dihalogenation

Introduction of halogen substituents (e.g., chloro, bromo) at the 2 and 3 positions of the glucopyranose moiety is achieved via reaction with halogenating agents such as thionyl chloride (SOCl₂) or acetyl halides .

The process is often performed in inert solvents (e.g., dichloromethane) at low temperatures to control regioselectivity and prevent over-halogenation.

The use of 2,3-dichloroacetyl derivatives is common, with yields exceeding 70% under optimized conditions.

The halogenated intermediates serve as precursors for subsequent alcoholysis and dehalogenation steps to yield the final compound.

Reference:

- The synthesis of halogenated derivatives is described in patent literature, such as US Patent No. 3,524,844 and WO2000/015647, emphasizing the importance of halogenation for biological activity and subsequent transformations.

Conversion to the Target Compound

Alcoholysis of halogenated intermediates with zinc acetate dihydrate or other transesterification catalysts converts halogenated groups into hydroxyl groups, yielding the desired 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) derivative.

Purification involves filtration, solvent evaporation, and recrystallization from solvents such as methanol, ethanol, or ethyl acetate.

Data Summary:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Demethylation | BBr₃ or hydrogenolysis | -78°C to room temp | >90% | High regioselectivity |

| Glycosylation | Activated glucose + TMSOTf | -50°C, inert solvent | ~80% | Stereoselective, no protecting groups needed |

| Halogenation | SOCl₂ or acetyl halides | -20°C to 0°C | >70% | Controlled regioselectivity |

| Alcoholysis | Zinc acetate dihydrate | 60-75°C, 2 hours | >68% | Converts halogen to hydroxyl group |

Research Findings on Synthesis Efficiency

Yields: The overall yield of the target compound, starting from podophyllotoxin, can reach approximately 68-70% with optimized conditions, representing a significant improvement over earlier methods (~54%).

Reaction Times: Most steps are completed within 1-2 hours , facilitating rapid synthesis cycles.

Isolation & Purification: The process employs filtration through basic alumina or silica gel columns and crystallization from suitable solvents, simplifying purification compared to traditional multi-step procedures.

Summary of Preparation Methods

Chemical Reactions Analysis

Hydrolytic Degradation and Metabolite Formation

Hydrolysis is a critical reaction influencing both pharmacokinetics and pharmacodynamics:

-

Deacylation : Perbutyrylated derivatives undergo enzymatic hydrolysis, releasing butyrate, which contributes to HDAC inhibition and epigenetic modulation .

-

Glycosidic Bond Cleavage : Hydrolysis of the thenylidene-glucopyranoside bond generates the aglycone metabolite, 4'-demethylepipodophyllotoxin, which retains topoisomerase II inhibition but with altered pharmacokinetic properties .

Key Metabolites :

Biochemical Interactions and DNA Damage Mechanisms

The compound’s anticancer activity stems from its interaction with DNA-topoisomerase II complexes:

-

Topoisomerase II Inhibition : Teniposide stabilizes the topoisomerase II-DNA complex during DNA replication, preventing re-ligation and causing double-strand breaks .

-

Free Radical Formation : Enzymatic oxidation at the C-4' hydroxyl group generates reactive oxygen species (ROS), exacerbating DNA damage .

Table 2: Comparative Mechanisms of Podophyllotoxin Derivatives

| Compound | Key Modification | Primary Mechanism |

|---|---|---|

| Podophyllotoxin | Natural structure | Microtubule disruption |

| Teniposide | Thenylidene-glucoside | Topoisomerase II inhibition |

| Etoposide | Ethylidene-glucoside | Topoisomerase II inhibition |

Stability and Metabolic Pathways

Scientific Research Applications

Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) is a semisynthetic derivative of podophyllotoxin that is known for its oncolytic activity .

** противоопухолевая активность **

- Mechanism of Action This compound functions as a topoisomerase II inhibitor, which interferes with DNA replication and repair in rapidly dividing cancer cells, leading to DNA damage and apoptosis . It forms a complex with topoisomerase II and DNA, inducing breaks in double-stranded DNA and preventing its repair . Unlike other derivatives, it blocks the entry of CCRF-CEM cells into mitosis by inhibiting cells in the G2 phase of the cell cycle .

- Targeted Cancers It is effective against various cancers, including malignant lymphomas and acute lymphoblastic leukemia.

- Combination Therapies It has demonstrated promise in enhancing the efficacy of other chemotherapeutic agents when used in combination therapies.

Structure and Function

Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) has a molecular weight of 612.64 g/mol. The presence of a glucopyranoside moiety enhances its biological activity and solubility compared to its parent compounds.

** вплив на клітинний цикл **

- Teniposide acts primarily in the G2 and S phases of the cell cycle .

- Inhibits cells in the G2 phase of the cell cycle .

** вплив на ДНК **

- The compound interacts with DNA and stabilizes the topoisomerase-DNA complex during DNA replication, leading to DNA strand breaks and apoptosis in cancer cells.

- It inhibits DNA synthesis by forming a complex with topoisomerase II and DNA, which results in breaks in double-stranded DNA and prevents repair by topoisomerase II binding .

** додаткова інформація **

- Other names for Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) include 4'-Demethylepipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside), 4'-Demethylepipodophyllotoxin-beta-D-thenylidene glucoside, and Teniposide .

Таблиця: Topoisomerase II Inhibitors

| Compound Name | Structure Type | Mechanism of Action |

|---|---|---|

| Podophyllotoxin | Natural Product | Topoisomerase II inhibitor |

| Etoposide | Semisynthetic Derivative | Topoisomerase II inhibitor |

| Teniposide | Semisynthetic Derivative | Topoisomerase II inhibitor |

| Vincristine | Alkaloid | Inhibits microtubule formation |

Mechanism of Action

The mechanism of action of Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a ternary complex with topoisomerase II and DNA, the compound induces double-stranded breaks in DNA, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to other topoisomerase II inhibitors but with unique structural features that enhance its efficacy .

Comparison with Similar Compounds

Key Structural Features:

- VM-26 (Teniposide) : Contains a thenylidene group (a sulfur-containing thiophene ring) at the 4,6-O positions of the glucose moiety.

- VP-16-213 (Etoposide) : Features an ethylidene group (CH3CH2-) instead of the thenylidene group, altering solubility and pharmacokinetics .

- Podophyllotoxin : The natural precursor lacks the 4'-demethylation and sugar modifications, directly inhibiting microtubule assembly without topoisomerase II activity .

- Epiaglycone Derivatives : Metabolites of VM-26 and VP-16-213 that lack the glucose moiety, enabling microtubule disruption akin to podophyllotoxin .

Table 1: Structural and Functional Differences

| Compound | Substituent at 4,6-O Position | Key Modifications | Primary Target |

|---|---|---|---|

| VM-26 (Teniposide) | Thenylidene (C7H6S) | 4'-demethyl, glucose-thenylidene | Topoisomerase II |

| VP-16-213 (Etoposide) | Ethylidene (C2H4) | 4'-demethyl, glucose-ethylidene | Topoisomerase II |

| Podophyllotoxin | None (natural compound) | No demethylation or glycosylation | Microtubules |

| Epiaglycone | None (aglycone form) | Lacks glucose moiety | Microtubules, Topo II |

Mechanism of Action and Cell Cycle Specificity

VM-26 vs. VP-16-213:

- VM-26 : Primarily induces G2 phase arrest in human leukemic lymphoblasts (CCRF-CEM cells) at lower concentrations (25–40 nM for 50% cell kill) . Its thenylidene group enhances cellular uptake and retention, contributing to prolonged topoisomerase II inhibition .

- VP-16-213 : Exhibits broader phase specificity, affecting S and G2 phases , but requires higher concentrations (340–425 nM) for comparable cytotoxicity . Its ethylidene group confers faster plasma clearance but similar DNA damage mechanisms .

- Epiaglycone : Combines microtubule destabilization (M-phase arrest) with topoisomerase II inhibition, achieving 50% cell kill at 100–250 nM .

Table 2: Cytotoxic Potency and Phase Specificity

| Compound | IC50 (nM) for 50% Cell Kill | Cell Cycle Arrest Phase | DNA Damage Type |

|---|---|---|---|

| VM-26 | 25–40 | G2 | Double-strand breaks |

| VP-16-213 | 340–425 | S/G2 | Single/double-strand breaks |

| Epiaglycone | 100–250 | M | Microtubule disruption |

Pharmacokinetic and Clinical Profiles

Absorption and Metabolism:

- VM-26 : High protein binding (>95%) and a terminal half-life of 5–14 hours. Hepatic metabolism via cytochrome P450 (CYP3A4) generates inactive hydroxy acids, with 10% renal excretion .

- VP-16-213 : Lower protein binding (~94%) and shorter half-life (3–12 hours). Rapid conversion to active metabolites, with 40–60% renal excretion .

Clinical Efficacy:

- VM-26 : In pediatric trials, 50 mg/m² twice weekly achieved responses in 31% of acute leukemia patients (9/29) . Delayed hepatotoxicity (elevated transaminases, metabolic deficiencies) was observed in murine models .

- VP-16-213 : At 75 mg/m², it showed comparable efficacy in leukemia but superior activity in small-cell lung cancer (8/11 responses) . Toxicity includes myelosuppression and alopecia .

Table 3: Clinical Toxicity Comparison

| Toxicity | VM-26 Severity | VP-16-213 Severity |

|---|---|---|

| Myelosuppression | Moderate (leukopenia) | Severe (neutropenia) |

| Hepatotoxicity | High (delayed onset) | Low |

| Gastrointestinal | Mild (nausea, vomiting) | Moderate (diarrhea) |

Resistance and Synergistic Effects

- Cross-Resistance : VM-26 and VP-16-213 share partial cross-resistance due to overlapping topoisomerase II targets. However, VM-26's unique thenylidene group may bypass efflux pumps (e.g., P-glycoprotein) in resistant cells .

- Combination Therapy : VM-26 synergizes with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in L1210 leukemia models, achieving 60-day survival in 100% of mice with optimized dosing .

Q & A

Q. What are the key synthetic methodologies for preparing 4'-demethylepipodophyllotoxin glucopyranoside derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves glycosylation of 4'-demethylepipodophyllotoxin with protected glucopyranosyl donors. For example, 4,6-O-ethylidene-β-D-glucopyranose derivatives are reacted with BF₃·H₂O as a Lewis acid catalyst in dry CH₂Cl₂, followed by purification via silica gel column chromatography (yields 58–62%) . Optimization includes adjusting reaction time (e.g., 6–24 hours), solvent polarity, and protecting groups (e.g., acetyl or benzyl groups) to improve stereoselectivity (α/β ratio up to 6:1) .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Glycosylation | BF₃·H₂O, CH₂Cl₂, 25°C, 6h | 58–62% | |

| Deprotection (Acetyl) | Zn(OAc)₂, NaOMe/MeOH | 85–90% | |

| Final purification | Silica gel column (hexane/EtOAc) | >95% purity |

Q. How is the structural integrity of 4'-demethylepipodophyllotoxin glucopyranoside derivatives confirmed during synthesis?

- Methodological Answer : Structural validation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For instance, key NMR signals include the thenylidene proton at δ 5.8–6.2 ppm (multiplet) and glucopyranosyl anomeric protons at δ 4.5–5.0 ppm (doublet, J = 7–8 Hz) . ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 588.56 for C₂₉H₃₂O₁₃) . X-ray crystallography is used for absolute configuration determination in crystalline derivatives .

Q. What in vitro models are suitable for preliminary cytotoxicity screening of this compound?

- Methodological Answer : Common models include human cancer cell lines (e.g., KB nasopharyngeal, MCF-7 breast, A549 lung) using MTT assays. IC₅₀ values are typically reported at 0.1–10 μM . For mechanistic studies, DNA topoisomerase II inhibition assays (e.g., plasmid relaxation assays) quantify enzyme activity suppression at nanomolar concentrations .

Advanced Research Questions

Q. How do structural modifications at the 4β position influence cytotoxicity and pharmacokinetics?

- Methodological Answer : 4β-substituted derivatives (e.g., 5-Fu analogs) show enhanced lipophilicity (logP 1.5–2.5 vs. 1.2 for parent compound) and improved blood-brain barrier penetration. Cytotoxicity is assessed via comparative IC₅₀ in multidrug-resistant (MDR) cell lines (e.g., KB-V1). Derivatives with 4β-alkylamino groups reduce P-glycoprotein efflux, lowering resistance indices (RI) from 15.2 to 2.8 .

| Derivative | logP | IC₅₀ (KB cells, μM) | RI (KB-V1/KB) |

|---|---|---|---|

| Parent compound | 1.2 | 0.45 | 15.2 |

| 4β-5-Fu-substituted | 2.1 | 0.12 | 3.6 |

| 4β-NHCH₂CH₂OH | 1.8 | 0.28 | 2.8 |

Q. What strategies mitigate delayed toxicity (e.g., hepatotoxicity) observed in preclinical models?

- Methodological Answer : Delayed toxicity (elevated AST/ALT in mice at 10 mg/kg ×3 doses) is linked to mitochondrial dysfunction. Mitigation approaches include:

- Co-administration of ROS scavengers (e.g., N-acetylcysteine, 100 mg/kg) .

- Structural modification to reduce quinone metabolite formation (e.g., replacing the thenylidene group with non-redox-active substituents) .

- Dose fractionation (e.g., 2 mg/kg/day ×5 vs. 10 mg/kg single dose) to lower peak plasma concentrations .

Q. How do pharmacokinetic parameters differ between VM-26 (teniposide) and VP-16 (etoposide) derivatives?

- Methodological Answer : VM-26 exhibits higher plasma protein binding (98% vs. 94%) and longer terminal half-life (t₁/₂β = 12–24 h vs. 4–8 h) due to its thenylidene group enhancing lipophilicity. Both undergo hepatic CYP3A4-mediated metabolism, but VM-26’s clearance is 25% slower (0.8 L/h/kg vs. 1.1 L/h/kg) . Population pharmacokinetic models guide dosing in renal impairment (e.g., reduce VP-16 by 30% if CrCl <50 mL/min) .

Q. What computational tools predict binding affinities of this compound to topoisomerase II isoforms (α vs. β)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures (PDB: 1ZXM for TOP2α, 3QX3 for TOP2β) identify key interactions:

- Hydrogen bonding between the glucopyranosyl 4-OH and Asn791 (TOP2α).

- π-Stacking of the podophyllotoxin core with DNA base pairs.

MM-PBSA calculations estimate ΔG values of −9.2 kcal/mol (TOP2α) vs. −7.8 kcal/mol (TOP2β), correlating with isoform selectivity .

Data Contradictions and Resolution

Q. How are discrepancies in reported IC₅₀ values across studies resolved?

- Methodological Answer : Variations arise from assay conditions (e.g., serum concentration, exposure time). Standardization using NCI-60 panel protocols (48h exposure, 10% FBS) improves reproducibility. Meta-analyses adjust for factors like ATP levels (CellTiter-Glo vs. MTT) and normalization to reference compounds (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.